molecular formula C8H6BrNO B1524650 3-Bromo-4-(hydroxymethyl)benzonitrile CAS No. 90110-98-8

3-Bromo-4-(hydroxymethyl)benzonitrile

Cat. No. B1524650
CAS RN: 90110-98-8
M. Wt: 212.04 g/mol
InChI Key: LMKVEJWFFPCGJC-UHFFFAOYSA-N
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Description

3-Bromo-4-(hydroxymethyl)benzonitrile is a chemical compound with the CAS Number: 90110-98-8 . It has a molecular weight of 212.05 and its linear formula is C8H6BrNO .


Molecular Structure Analysis

The linear formula of 3-Bromo-4-(hydroxymethyl)benzonitrile is C8H6BrNO . This indicates that the molecule is composed of 8 carbon atoms, 6 hydrogen atoms, 1 bromine atom, 1 nitrogen atom, and 1 oxygen atom.


Physical And Chemical Properties Analysis

3-Bromo-4-(hydroxymethyl)benzonitrile is a solid at room temperature . It should be stored in a dry environment .

Scientific Research Applications

Organic Synthesis

3-Bromo-4-(hydroxymethyl)benzonitrile is a versatile intermediate in organic synthesis. Its bromomethyl group is highly reactive, making it suitable for further functionalization through nucleophilic substitution reactions . This compound can be used to synthesize complex molecules with potential applications in pharmaceuticals and agrochemicals.

Medicinal Chemistry

In medicinal chemistry, 3-Bromo-4-(hydroxymethyl)benzonitrile serves as a building block for the synthesis of various biologically active molecules. Its structure allows for the introduction of pharmacophores through substitution reactions, aiding in the development of new drugs .

Polymer Research

This compound finds applications in polymer research, particularly in the modification of polymer structures. The bromomethyl group can initiate polymerization processes or be used to graft functional groups onto polymer backbones, enhancing material properties .

Analytical Chemistry

3-Bromo-4-(hydroxymethyl)benzonitrile can be utilized as a standard or reagent in analytical chemistry. Its distinct spectroscopic properties enable it to be used as a reference compound in various spectroscopic analyses, including NMR and mass spectrometry .

Environmental Science

In environmental science, researchers can use this compound to study degradation processes and environmental fate of brominated organic compounds. It can serve as a model compound to understand the behavior of similar structures in the environment .

Biochemistry Research

The compound’s reactivity is beneficial in biochemistry research for probing biochemical pathways. It can be used to label biomolecules or as a precursor to synthesize compounds that interact with biological systems .

Materials Science

3-Bromo-4-(hydroxymethyl)benzonitrile is also relevant in materials science. It can be used to synthesize new materials with potential applications in electronics, coatings, and nanotechnology .

Agricultural Chemistry

Lastly, its application in agricultural chemistry involves the synthesis of novel agrochemicals. The compound’s reactivity allows for the creation of new pesticides and herbicides, contributing to the development of more effective and safer agricultural products .

Safety And Hazards

3-Bromo-4-(hydroxymethyl)benzonitrile is considered hazardous. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, and precautionary statements include P280-P305+P351+P338 .

properties

IUPAC Name

3-bromo-4-(hydroxymethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO/c9-8-3-6(4-10)1-2-7(8)5-11/h1-3,11H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMKVEJWFFPCGJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)Br)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40698485
Record name 3-Bromo-4-(hydroxymethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40698485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-4-(hydroxymethyl)benzonitrile

CAS RN

90110-98-8
Record name 3-Bromo-4-(hydroxymethyl)benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90110-98-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-4-(hydroxymethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40698485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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